Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound characterized by its molecular formula C16H18N2O2S. This compound is known for its unique structure, which includes a thiophene ring substituted with phenyl and carboxylate groups, as well as a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate with a suitable reagent to introduce the dimethylamino group. The reaction conditions often require the use of a strong base, such as sodium hydride, and a controlled temperature environment to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Ethyl 2-(dimethylamino)-4-phenylthiophene-3-carboxylate
Uniqueness: Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern, which includes the dimethylamino group and the carboxylate group. This combination of functional groups provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDJSHXYURFER-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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